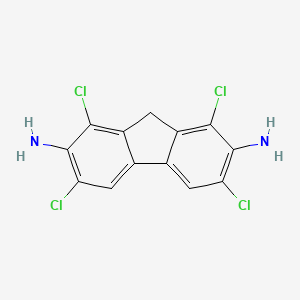
Fluorene-2,7-diamine, 1,3,6,8-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- is a chemical compound with the molecular formula C₁₃H₈Cl₄N₂. It is a derivative of fluorene, characterized by the presence of two amino groups at positions 2 and 7, and four chlorine atoms at positions 1, 3, 6, and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- typically involves the chlorination of fluorene followed by amination. One common method includes the following steps:
Chlorination: Fluorene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dechlorinated fluorene derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Scientific Research Applications
Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit the replication of certain viruses by targeting viral proteins and disrupting their function. In cancer research, it may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- Fluorene-2,7-diamine, 1,3,6,8-tetrabromo-
- Fluorene-2,7-diamine, 1,3,6,8-tetrafluoro-
- Fluorene-2,7-diamine, 1,3,6,8-tetramethyl-
Comparison: Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. Compared to its brominated, fluorinated, or methylated analogs, the chlorinated compound may exhibit different reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
19857-81-9 |
|---|---|
Molecular Formula |
C13H8Cl4N2 |
Molecular Weight |
334.0 g/mol |
IUPAC Name |
1,3,6,8-tetrachloro-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C13H8Cl4N2/c14-8-2-4-5-3-9(15)13(19)11(17)7(5)1-6(4)10(16)12(8)18/h2-3H,1,18-19H2 |
InChI Key |
AUCXGULQEFPDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2C3=CC(=C(C(=C31)Cl)N)Cl)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)
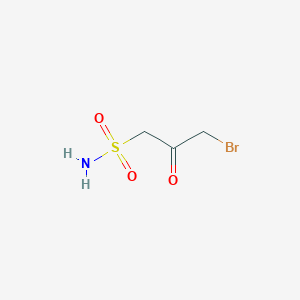
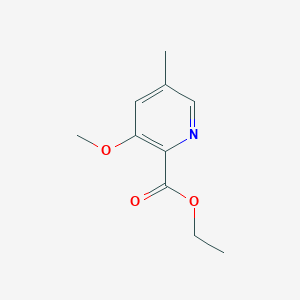
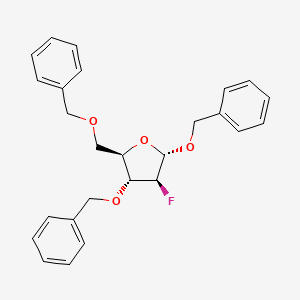
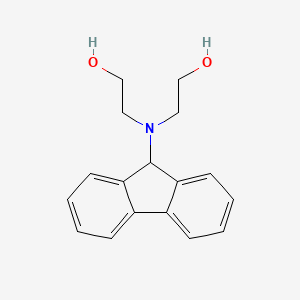
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
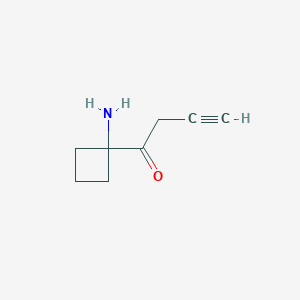
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)

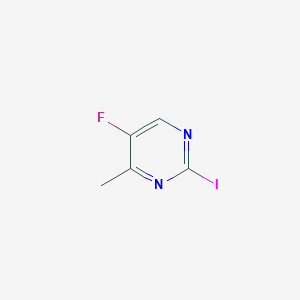
![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)

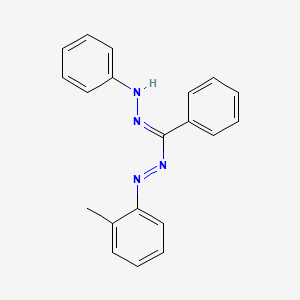
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
